Cas no 834884-74-1 (4-(Thiophen-3-yl)aniline)

4-(Thiophen-3-yl)aniline structure
4-(Thiophen-3-yl)aniline structure
Product Name:4-(Thiophen-3-yl)aniline
CAS-Nr.:834884-74-1
MF:C10H9NS
MW:175.250160932541
MDL:MFCD06740168
CID:716140
PubChem ID:4130336
Update Time:2024-10-26

4-(Thiophen-3-yl)aniline Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzenamine,4-(3-thienyl)-
    • 4-(Thiophen-3-yl)aniline
    • 4-(THIOPHEN-3-YL)PHENYLAMINE
    • 4-thiophen-3-ylaniline
    • 4-(3-thienyl)aniline
    • 4-Thiophen-3-yl-phenylamine
    • 4-thiophene-3-ylaniline
    • Benzenamine,4-(3-thienyl)
    • 4-(3-Thienyl)benzenamine (ACI)
    • 3-(4-Aminophenyl)thiophene
    • 4-(3-Thiophenyl)aniline
    • 4-(Thien-3-yl)aniline
    • [4-(Thiophen-3-yl)phenyl]amine
    • AKOS004114113
    • MFCD06740168
    • DTXSID90399657
    • BS-24313
    • SCHEMBL224338
    • 4-(Thiophenyl-3-yl)phenylamine
    • CS-0204872
    • 834884-74-1
    • SY101309
    • EN300-198050
    • C10H9NS
    • 4-(Thiophen-3-yl)aniline, 97%
    • GYPDHLDQINBFPY-UHFFFAOYSA-N
    • MDL: MFCD06740168
    • Inchi: 1S/C10H9NS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H,11H2
    • InChI-Schlüssel: GYPDHLDQINBFPY-UHFFFAOYSA-N
    • Lächelt: S1C=C(C2C=CC(N)=CC=2)C=C1

Berechnete Eigenschaften

  • Genaue Masse: 175.04600
  • Monoisotopenmasse: 175.046
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 141
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 54.3A^2
  • XLogP3: 2.5

Experimentelle Eigenschaften

  • Dichte: 1.196
  • Schmelzpunkt: 99-103 °C (lit.)
  • Siedepunkt: 280°C at 760 mmHg
  • Flammpunkt: 123.1°C
  • Brechungsindex: 1.65
  • PSA: 54.26000
  • LogP: 3.57850

4-(Thiophen-3-yl)aniline Sicherheitsinformationen

4-(Thiophen-3-yl)aniline Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

4-(Thiophen-3-yl)aniline Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Fluorochem
032200-1g
4-Thiophen-3-yl-phenylamine
834884-74-1 95%
1g
£133.00 2022-03-01
Fluorochem
032200-5g
4-Thiophen-3-yl-phenylamine
834884-74-1 95%
5g
£574.00 2022-03-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
650080-1G
4-(Thiophen-3-yl)aniline
834884-74-1
1g
¥1883.7 2023-12-01
TRC
T430393-50mg
4-(Thiophen-3-yl)aniline
834884-74-1
50mg
$ 50.00 2022-06-02
TRC
T430393-100mg
4-(Thiophen-3-yl)aniline
834884-74-1
100mg
$ 70.00 2022-06-02
TRC
T430393-500mg
4-(Thiophen-3-yl)aniline
834884-74-1
500mg
$ 275.00 2022-06-02
Apollo Scientific
OR963398-250mg
4-(Thiophen-3-yl)aniline
834884-74-1 95%
250mg
£110.00 2025-02-21
Apollo Scientific
OR963398-1g
4-(Thiophen-3-yl)aniline
834884-74-1 95%
1g
£185.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275542-100mg
4-(Thiophen-3-yl)aniline
834884-74-1 98%
100mg
¥344.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275542-250mg
4-(Thiophen-3-yl)aniline
834884-74-1 98%
250mg
¥723.00 2024-07-28

4-(Thiophen-3-yl)aniline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Toluene ,  Water ;  1 h, 60 °C
Referenz
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air
Yousif, Dawod; et al, Organics, 2021, 2(4), 415-423

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] ,  (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ;  2 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds
Gao, Hongyin; et al, Nature Chemistry, 2017, 9(7), 681-688

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  rt → 90 °C; 5 h, 90 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
Referenz
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities
Oh, Sangmi ; et al, ACS Medicinal Chemistry Letters, 2021, 12(4), 563-571

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Referenz
Physico-chemical/electrochemical and structural insights into poly(3,4-ethylenedioxythiophene) grafted from molecularly engineered multi-walled carbon nanotube surfaces
Gatti, Teresa; et al, Journal of Nanoscience and Nanotechnology, 2018, 18(2), 1006-1018

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Water ;  15 min, rt
Referenz
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air
Yousif, Dawod; et al, Organics, 2021, 2(4), 415-423

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ,  Water ;  1.5 h, reflux
Referenz
Pyrrolinone derivatives as a new class of P2X3 receptor antagonists Part 2: Discovery of orally bioavailable compounds
Tobinaga, Hiroyuki ; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(5), 688-693

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  4 h, 100 °C
Referenz
Scaffold Hopping and Optimization of Maleimide Based Porcupine Inhibitors
Ho, Soo Yei ; et al, Journal of Medicinal Chemistry, 2017, 60(15), 6678-6692

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] ,  (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ;  2 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds
Gao, Hongyin; et al, Nature Chemistry, 2017, 9(7), 681-688

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  72 h, 95 °C
Referenz
π-Extended and Six-Coordinate Iron(II) Complexes: Structures, Magnetic Properties, and the Electrochemical Synthesis of a Conducting Iron(II) Metallopolymer
Djukic, Brandon; et al, Inorganic Chemistry, 2011, 50(15), 7334-7343

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
Referenz
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities
Oh, Sangmi ; et al, ACS Medicinal Chemistry Letters, 2021, 12(4), 563-571

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  overnight, rt → 110 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Referenz
Physico-chemical/electrochemical and structural insights into poly(3,4-ethylenedioxythiophene) grafted from molecularly engineered multi-walled carbon nanotube surfaces
Gatti, Teresa; et al, Journal of Nanoscience and Nanotechnology, 2018, 18(2), 1006-1018

4-(Thiophen-3-yl)aniline Raw materials

4-(Thiophen-3-yl)aniline Preparation Products

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